molecular formula C12H14N4O B1526196 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1346268-79-8

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B1526196
M. Wt: 230.27 g/mol
InChI Key: ZCAULCCRHLUCDQ-UHFFFAOYSA-N
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Description

“4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H3N2H and the structure represented in Figure 1 . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .


Molecular Structure Analysis

Pyrazoles are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to stimulate the charge transfer from N, N-dimethylamino (donor) .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives of "4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide" has been extensively studied, with research focusing on developing novel synthetic routes and characterizing these compounds through spectral and analytical data. For instance, Ahmed et al., (2018) reported on the innovative synthesis methods for thienopyrazole derivatives, providing a foundation for further pharmacological exploration.

Biological Evaluation

  • Several studies have evaluated the biological activities of these compounds, including their potential anticancer, anti-inflammatory, and enzymatic inhibition effects. For example, Saeed et al., (2015) demonstrated the inhibitory potential of benzamide derivatives against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, highlighting their significance in medicinal chemistry.

Anticancer Activities

  • Research has also focused on the anticancer properties of "4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide" derivatives. Ghorab et al., (2014) synthesized pyrazolone derivatives that showed promising activity against a human tumor breast cancer cell line, contributing valuable insights into the development of new anticancer agents.

Chemical Reactions and Mechanisms

  • The compound and its derivatives have been used to study various chemical reactions and mechanisms, including heterocyclic synthesis and polarographic behavior. For example, Ravindranath et al., (1983) investigated the polarographic reduction of arylazo substituted derivatives, contributing to a deeper understanding of their electrochemical properties.

Environmental and Analytical Applications

  • Beyond pharmacological applications, derivatives of "4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide" have been explored for environmental and analytical purposes. Zamani et al., (2009) developed a Cr3+ ion-selective electrode using a derivative as an ionophore, showcasing the versatility of these compounds in various scientific fields.

properties

IUPAC Name

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-10(13)11(15-14-8)12(17)16(2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAULCCRHLUCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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